molecular formula C17H18F2N2O4S B5108714 N-(2,4-difluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide

N-(2,4-difluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide

Cat. No.: B5108714
M. Wt: 384.4 g/mol
InChI Key: NWNAJBGJRRVOCV-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide is a synthetic organic compound It is characterized by the presence of difluorophenyl and methoxy-methylphenyl groups, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the difluorophenyl and methoxy-methylphenyl precursors, followed by their coupling through sulfonylation and amidation reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and acylating agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and halogenating agents (e.g., bromine, chlorine). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in these processes may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-[(2-methoxyphenyl)sulfonyl-methylamino]acetamide
  • N-(2,4-difluorophenyl)-2-[(2-methylphenyl)sulfonyl-methylamino]acetamide
  • N-(2,4-difluorophenyl)-2-[(2-methoxy-5-chlorophenyl)sulfonyl-methylamino]acetamide

Uniqueness

Compared to similar compounds, N-(2,4-difluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide may exhibit unique properties such as enhanced stability, specific binding affinity, or improved solubility. These characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O4S/c1-11-4-7-15(25-3)16(8-11)26(23,24)21(2)10-17(22)20-14-6-5-12(18)9-13(14)19/h4-9H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNAJBGJRRVOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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